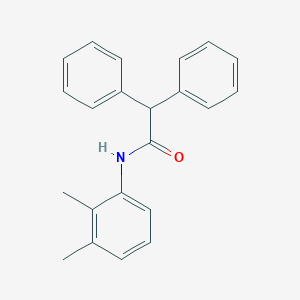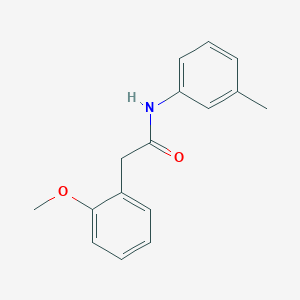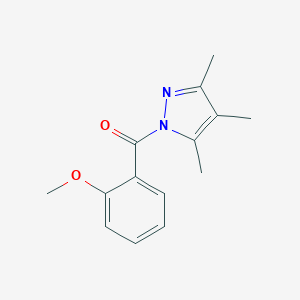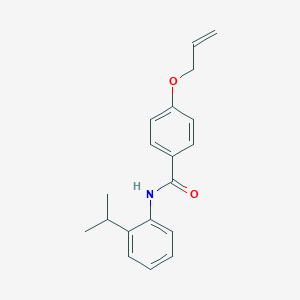![molecular formula C18H18N2O3 B250010 1-[4-(2-ethoxyethoxy)benzoyl]-1H-benzimidazole](/img/structure/B250010.png)
1-[4-(2-ethoxyethoxy)benzoyl]-1H-benzimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(2-ethoxyethoxy)benzoyl]-1H-benzimidazole, also known as EE-1, is a synthetic compound that has been of interest to the scientific community due to its potential applications in medical research. EE-1 is a benzimidazole derivative that has shown promising results in the treatment of various diseases, including cancer, inflammation, and viral infections.
Mecanismo De Acción
The mechanism of action of 1-[4-(2-ethoxyethoxy)benzoyl]-1H-benzimidazole is not fully understood, but studies have suggested that it may act by inhibiting various signaling pathways involved in cancer cell proliferation and inflammation. 1-[4-(2-ethoxyethoxy)benzoyl]-1H-benzimidazole has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cancer cell survival and growth. Additionally, 1-[4-(2-ethoxyethoxy)benzoyl]-1H-benzimidazole has been shown to inhibit the NF-κB pathway, which is involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
1-[4-(2-ethoxyethoxy)benzoyl]-1H-benzimidazole has been shown to have a variety of biochemical and physiological effects. In cancer cells, 1-[4-(2-ethoxyethoxy)benzoyl]-1H-benzimidazole has been shown to induce apoptosis and inhibit cell proliferation. Inflammation is also reduced by 1-[4-(2-ethoxyethoxy)benzoyl]-1H-benzimidazole, as it inhibits the production of pro-inflammatory cytokines. Additionally, 1-[4-(2-ethoxyethoxy)benzoyl]-1H-benzimidazole has been shown to have antiviral activity against HIV and HCV.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 1-[4-(2-ethoxyethoxy)benzoyl]-1H-benzimidazole is its potential as a therapeutic agent for various diseases. 1-[4-(2-ethoxyethoxy)benzoyl]-1H-benzimidazole has shown promising results in preclinical studies, and further research is needed to determine its efficacy in clinical trials. Additionally, 1-[4-(2-ethoxyethoxy)benzoyl]-1H-benzimidazole has been shown to have low toxicity in animal studies, which is a promising sign for its potential use in humans.
One limitation of 1-[4-(2-ethoxyethoxy)benzoyl]-1H-benzimidazole is its limited solubility in water, which can make it difficult to administer in vivo. Additionally, further research is needed to determine the optimal dosage and administration method for 1-[4-(2-ethoxyethoxy)benzoyl]-1H-benzimidazole.
Direcciones Futuras
There are several future directions for research on 1-[4-(2-ethoxyethoxy)benzoyl]-1H-benzimidazole. One area of interest is its potential as a therapeutic agent for cancer. Further studies are needed to determine the efficacy of 1-[4-(2-ethoxyethoxy)benzoyl]-1H-benzimidazole in various types of cancer and to optimize its dosage and administration method.
Another area of interest is its potential as an anti-inflammatory agent. 1-[4-(2-ethoxyethoxy)benzoyl]-1H-benzimidazole has shown promising results in reducing inflammation in preclinical studies, and further research is needed to determine its efficacy in clinical trials.
Finally, there is potential for 1-[4-(2-ethoxyethoxy)benzoyl]-1H-benzimidazole to be developed as an antiviral agent. Studies have shown that 1-[4-(2-ethoxyethoxy)benzoyl]-1H-benzimidazole has activity against HIV and HCV, and further research is needed to determine its potential as a therapeutic agent for viral infections.
Conclusion:
In conclusion, 1-[4-(2-ethoxyethoxy)benzoyl]-1H-benzimidazole is a synthetic compound that has shown promising results in preclinical studies for its potential applications in medical research. 1-[4-(2-ethoxyethoxy)benzoyl]-1H-benzimidazole has been shown to have anti-cancer, anti-inflammatory, and antiviral properties, and further research is needed to determine its efficacy in clinical trials. 1-[4-(2-ethoxyethoxy)benzoyl]-1H-benzimidazole has advantages and limitations for lab experiments, and there are several future directions for research on 1-[4-(2-ethoxyethoxy)benzoyl]-1H-benzimidazole, including its potential as a therapeutic agent for cancer, inflammation, and viral infections.
Métodos De Síntesis
The synthesis of 1-[4-(2-ethoxyethoxy)benzoyl]-1H-benzimidazole involves the reaction of 1H-benzimidazole with 4-(2-ethoxyethoxy)benzoyl chloride in the presence of a base such as sodium hydride. The resulting product is then purified through column chromatography to obtain pure 1-[4-(2-ethoxyethoxy)benzoyl]-1H-benzimidazole. This synthesis method has been optimized to yield high purity and high yield of 1-[4-(2-ethoxyethoxy)benzoyl]-1H-benzimidazole.
Aplicaciones Científicas De Investigación
1-[4-(2-ethoxyethoxy)benzoyl]-1H-benzimidazole has been extensively studied for its potential applications in medical research. Studies have shown that 1-[4-(2-ethoxyethoxy)benzoyl]-1H-benzimidazole exhibits anti-cancer activity by inducing apoptosis in cancer cells. Additionally, 1-[4-(2-ethoxyethoxy)benzoyl]-1H-benzimidazole has been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. 1-[4-(2-ethoxyethoxy)benzoyl]-1H-benzimidazole has also been studied for its potential antiviral activity against HIV and HCV.
Propiedades
Fórmula molecular |
C18H18N2O3 |
|---|---|
Peso molecular |
310.3 g/mol |
Nombre IUPAC |
benzimidazol-1-yl-[4-(2-ethoxyethoxy)phenyl]methanone |
InChI |
InChI=1S/C18H18N2O3/c1-2-22-11-12-23-15-9-7-14(8-10-15)18(21)20-13-19-16-5-3-4-6-17(16)20/h3-10,13H,2,11-12H2,1H3 |
Clave InChI |
FILADDBNVYFTBD-UHFFFAOYSA-N |
SMILES |
CCOCCOC1=CC=C(C=C1)C(=O)N2C=NC3=CC=CC=C32 |
SMILES canónico |
CCOCCOC1=CC=C(C=C1)C(=O)N2C=NC3=CC=CC=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-chloro-5-ethyl-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B249933.png)


![N-[2-[(6-methylpyridine-3-carbonyl)amino]ethyl]-4-oxo-1H-quinazoline-2-carboxamide](/img/structure/B249949.png)


![N-[2-hydroxy-1-(hydroxymethyl)-1-methylethyl]-4-methylbenzamide](/img/structure/B249957.png)
![Ethyl 1-[(3,4-dimethoxyphenyl)carbonyl]piperidine-4-carboxylate](/img/structure/B249960.png)

![N-{2-[(4-benzhydryl-1-piperazinyl)carbonyl]phenyl}butanamide](/img/structure/B249970.png)
![N-isopropyl-4-[(2-methyl-2-propenyl)oxy]benzamide](/img/structure/B249971.png)

![N-[2-(allyloxy)phenyl]-2-thiophenecarboxamide](/img/structure/B249973.png)
![2-chloro-N-[2-(2-ethoxyethoxy)phenyl]benzamide](/img/structure/B249975.png)